(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a chloropyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Formation of the Diazabicycloheptane Core: The cyclohexanone undergoes a series of reactions, including condensation and cyclization, to form the diazabicycloheptane core.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced through a nucleophilic substitution reaction, where the diazabicycloheptane core reacts with a chloropyridine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicycloheptane core.
Reduction: Reduction reactions can occur at the chloropyridinyl group, potentially converting the chlorine substituent to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified nitrogen functionalities.
Reduction: Reduced derivatives with altered chloropyridinyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine derivatives.
Uniqueness: (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of both a diazabicycloheptane core and a chloropyridinyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
274686-37-2 |
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Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H12ClN3/c11-10-2-1-8(4-13-10)14-6-7-3-9(14)5-12-7/h1-2,4,7,9,12H,3,5-6H2/t7-,9-/m0/s1 |
InChI Key |
BQVKPWLMKZFHIT-CBAPKCEASA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CN=C(C=C3)Cl |
Canonical SMILES |
C1C2CNC1CN2C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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